Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate
Overview
Description
Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C8H9N3O6. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and ester groups.
Preparation Methods
The synthesis of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by nitration and esterification . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. These conditions may include controlled temperatures, specific catalysts, and solvent systems to facilitate the reactions.
Chemical Reactions Analysis
Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and carboxylic acids.
Scientific Research Applications
Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate can be compared with other pyrazole derivatives such as:
Dimethyl 1H-pyrazole-3,5-dicarboxylate: Lacks the nitro group, making it less reactive in redox reactions.
1-Methyl-3,5-dinitro-1H-pyrazole: Contains additional nitro groups, increasing its oxidative potential
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
dimethyl 1-methyl-4-nitropyrazole-3,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O6/c1-10-6(8(13)17-3)5(11(14)15)4(9-10)7(12)16-2/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNPJMZYVWAQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)OC)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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